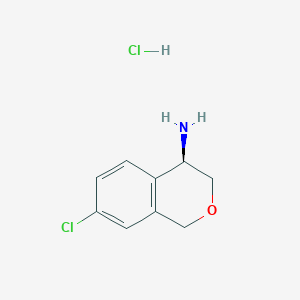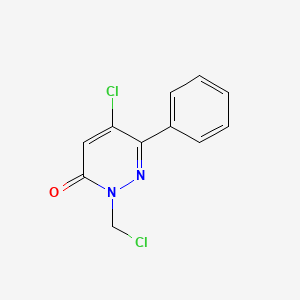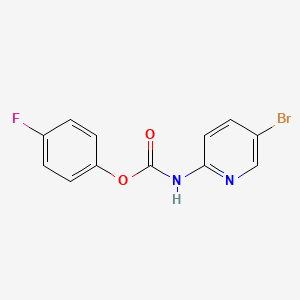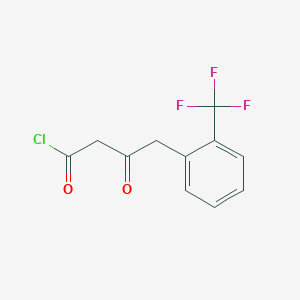
2-氰基-3-(1H-吲唑-3-基氨基)丙-2-烯酸乙酯
描述
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its potential therapeutic properties, this compound is being investigated for its use in drug development.
作用机制
Target of Action
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, including electrophilic substitution .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may also affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may have a wide range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth, proliferation, and survival . This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products and their potential impact on cellular function are still under investigation. Long-term exposure to Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may lead to sustained changes in gene expression and cellular metabolism, which could have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis pathways.
准备方法
The synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate typically involves the reaction of indazole derivatives with ethyl cyanoacetate under specific reaction conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .
化学反应分析
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
相似化合物的比较
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate can be compared with other similar compounds, such as:
属性
IUPAC Name |
ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCKTVRFLEWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


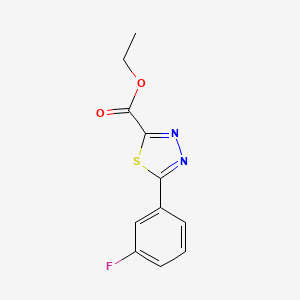
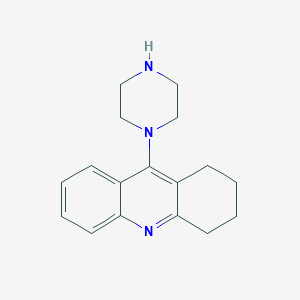

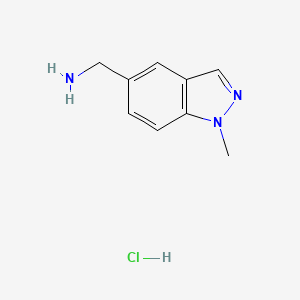
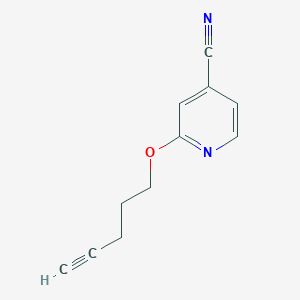
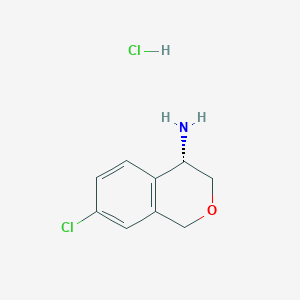


![8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)
